2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid
CAS No.: 1256345-54-6
Cat. No.: VC0058791
Molecular Formula: C10H13BF3NO2S
Molecular Weight: 279.084
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256345-54-6 |
|---|---|
| Molecular Formula | C10H13BF3NO2S |
| Molecular Weight | 279.084 |
| IUPAC Name | [2-(2-methylpropylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C10H13BF3NO2S/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 |
| Standard InChI Key | NCDFXUYMQWCKCA-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1SCC(C)C)C(F)(F)F)(O)O |
Introduction
2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid is an organoboronic acid derivative characterized by its unique molecular structure and potential applications in chemical synthesis and medicinal chemistry. The compound is identified by the PubChem CID 53216272 and has the molecular formula with a molecular weight of 279.09 g/mol .
Applications and Relevance
3.1 Role in Organic Synthesis
Boronic acids like 2-isobutylthio-5-trifluoromethylpyridine-3-boronic acid are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The trifluoromethyl group often imparts desirable electronic properties to the resulting compounds, making them suitable for pharmaceutical applications .
3.2 Medicinal Chemistry Potential
The trifluoromethyl and boronic acid functionalities are of interest for drug discovery due to their ability to modulate biological activity and improve metabolic stability. Although specific biological activities of this compound are not yet well-documented, its structural features suggest potential utility in designing enzyme inhibitors or receptor modulators.
Synthesis and Characterization
4.1 Synthesis Pathways
The synthesis of this compound typically involves:
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Functionalization of a pyridine core with a trifluoromethyl group.
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Introduction of the isobutylthio substituent via nucleophilic substitution.
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Incorporation of the boronic acid moiety through borylation reactions.
4.2 Analytical Characterization
Characterization techniques include:
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NMR Spectroscopy: Confirms the chemical environment of boron, fluorine, and other nuclei.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared Spectroscopy (IR): Identifies functional groups such as and .
Safety and Handling
As with many organoboron compounds, proper safety measures should be observed during handling due to potential toxicity and reactivity. Protective gloves, goggles, and lab coats are recommended.
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